molecular formula C18H15N4O2PS B14657931 (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide CAS No. 41309-16-4

(Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide

Cat. No.: B14657931
CAS No.: 41309-16-4
M. Wt: 382.4 g/mol
InChI Key: WQIIXSDFJPHJTI-UHFFFAOYSA-N
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Description

(Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide is a unique organophosphorus compound characterized by its distinctive structure, which includes a triphenylphosphoranylidene group bonded to a sulfamyl azide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide typically involves the reaction of triphenylphosphine with sulfamyl chloride in the presence of an azide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often conducted at low temperatures to prevent decomposition of the azide group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the azide group to an amine.

    Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or triphenylphosphine are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions include phosphine oxides, amines, and substituted phosphoranylidene derivatives .

Scientific Research Applications

(Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Triphenyl-lambda~5~-phosphanylidene)sulfamyl azide involves its ability to participate in various chemical reactions due to the presence of the reactive azide group and the triphenylphosphoranylidene moiety. The azide group can undergo nucleophilic substitution, while the phosphoranylidene group can participate in Wittig-type reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating the formation of complex molecules .

Properties

CAS No.

41309-16-4

Molecular Formula

C18H15N4O2PS

Molecular Weight

382.4 g/mol

IUPAC Name

azidosulfonylimino(triphenyl)-λ5-phosphane

InChI

InChI=1S/C18H15N4O2PS/c19-20-21-26(23,24)22-25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

WQIIXSDFJPHJTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NS(=O)(=O)N=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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